molecular formula C19H14N2 B1266202 2-(4-phenylphenyl)-1H-benzimidazole CAS No. 2562-77-8

2-(4-phenylphenyl)-1H-benzimidazole

Cat. No.: B1266202
CAS No.: 2562-77-8
M. Wt: 270.3 g/mol
InChI Key: SAQHCMSUQDTMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV665891 is a compound from the Medicines for Malaria Venture (MMV) Box, which is a collection of chemical compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .

Chemical Reactions Analysis

MMV665891, like many other organic compounds, can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond. Common reagents include hydrogen and halogens.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Mechanism of Action

The exact mechanism of action of MMV665891 is not fully understood. it is believed to interfere with the metabolic processes of the parasites, leading to their inhibition and eventual death. The molecular targets and pathways involved are still under investigation, but it is likely that MMV665891 affects key enzymes and proteins essential for the survival of the parasites.

Comparison with Similar Compounds

MMV665891 can be compared with other compounds from the MMV Box, such as MMV006913 and MMV019124, which have also shown potent inhibitory effects against Babesia divergens . These compounds share structural similarities and exhibit similar mechanisms of action. MMV665891 may have unique properties that make it more effective or selective against certain parasites.

Similar compounds include:

  • MMV006913
  • MMV019124
  • Atovaquone
  • Diminazene aceturate
  • Imidocarb dipropionate

These compounds have been studied for their antimalarial and antiparasitic activities and provide a basis for comparison with MMV665891.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-(4-phenylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQHCMSUQDTMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180298
Record name 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2562-77-8
Record name 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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